3-fluoro-5-formyl-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-formyl-4-methoxybenzoic acid is an organic compound characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to a benzene ring, along with a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-fluorobenzoic acid or 3-fluoro-4-methoxybenzoic acid as starting materials.
Reaction Steps: The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Process Optimization: Continuous flow chemistry and other advanced techniques are employed to optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of 3-fluoro-5-hydroxymethoxybenzoic acid.
Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong nucleophiles like sodium amide (NaNH2) or potassium fluoride (KF) are used in substitution reactions.
Major Products Formed:
Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides.
Hydroxyl Derivatives: Reduction of the formyl group results in hydroxyl derivatives.
Substituted Benzenes: Nucleophilic substitution can produce various substituted benzene derivatives.
Mechanism of Action
Target of Action
It’s known that the compound can undergo various reactions, including fischer esterification affording esters with ligustrazine moiety for the treatment of alzheimer’s disease .
Mode of Action
The fluoride substituent in 3-fluoro-5-formyl-4-methoxybenzoic acid enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including fischer esterification .
Result of Action
It’s known that the compound can undergo various reactions, including fischer esterification, which affords esters with a ligustrazine moiety . These esters could potentially be used in the treatment of Alzheimer’s disease .
Scientific Research Applications
Chemistry: 3-Fluoro-5-formyl-4-methoxybenzoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Lacks the formyl group.
3-Fluoro-5-methoxybenzoic acid: Lacks the formyl group.
3-Fluorobenzoic acid: Lacks both the formyl and methoxy groups.
This comprehensive overview highlights the significance of 3-fluoro-5-formyl-4-methoxybenzoic acid in various scientific fields and its potential applications
Properties
CAS No. |
2137718-44-4 |
---|---|
Molecular Formula |
C9H7FO4 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-fluoro-5-formyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-4H,1H3,(H,12,13) |
InChI Key |
VDKIGPZUWZVECP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.